N-Benzyl-N-butyl-N'-phenylurea

Description

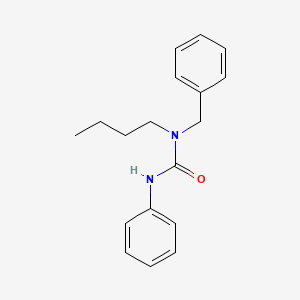

N-Benzyl-N-butyl-N'-phenylurea (CAS Reg. No. 87291-11-0) is a substituted urea derivative with the molecular formula C₁₈H₂₂N₂O. It features a central urea backbone (-NH-C(=O)-NH-) modified by a benzyl group (N-benzyl), a butyl chain (N-butyl), and a phenyl substituent (N'-phenyl). This compound is utilized in synthetic chemistry and materials science, though its specific applications are less documented compared to structurally related urea/thiourea derivatives .

Properties

CAS No. |

87291-11-0 |

|---|---|

Molecular Formula |

C18H22N2O |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1-benzyl-1-butyl-3-phenylurea |

InChI |

InChI=1S/C18H22N2O/c1-2-3-14-20(15-16-10-6-4-7-11-16)18(21)19-17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,19,21) |

InChI Key |

XYSIADNGRMHABQ-UHFFFAOYSA-N |

SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Other CAS No. |

87291-11-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted ureas and thioureas are widely studied for their structural diversity and functional properties. Below is a systematic comparison of N-Benzyl-N-butyl-N'-phenylurea with key analogues.

Structural Analogues: Substituent Variations

Table 1: Molecular Features of Selected Urea/Thiourea Derivatives

Physicochemical and Functional Differences

Substituent Effects on Solubility and Stability The butyl chain in this compound enhances lipophilicity compared to N-Benzoyl-N'-phenylurea, which has a polar benzoyl group. This difference influences solubility: the former is more soluble in organic solvents, while the latter forms stable crystals via N–H···O hydrogen bonds . Thiourea vs. Urea: Replacing the carbonyl oxygen with sulfur (e.g., in N-Benzoyl-N′-4-cyanophenylthiourea) increases molecular polarity and redox activity, as evidenced by cyclic voltammetry studies .

Biological and Functional Relevance Antimicrobial Activity: Thiourea derivatives like N-Benzoyl-N′-4-cyanophenylthiourea exhibit notable antimicrobial properties due to electron-withdrawing groups (e.g., nitro, cyano), which enhance reactivity . In contrast, this compound lacks documented bioactivity, likely due to its bulky alkyl/aryl groups reducing target specificity. Pharmaceutical Impurities: Phenylethylacetylurea (from ) is a known impurity in barbiturate synthesis, highlighting the role of simpler urea derivatives in drug quality control .

Crystallographic and Hydrogen-Bonding Patterns

- N-Benzoyl-N'-phenylurea forms a layered crystal structure stabilized by N–H···O interactions (D···A = 2.634 Å), whereas this compound’s structure remains uncharacterized in the provided evidence. The bulky benzyl/butyl groups likely disrupt hydrogen-bonding networks, favoring amorphous phases .

Detection and Analysis

- Chromatographic Methods : Phenylurea pesticides (e.g., chlorotoluron) are detected via ultra-high-performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS). Substituents like halogens or nitro groups influence fragmentation pathways, a principle applicable to analyzing this compound derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.